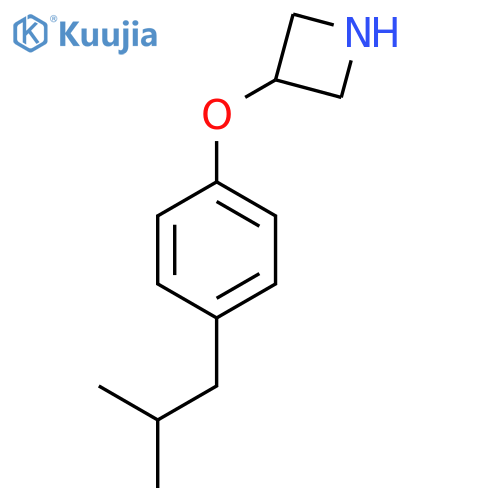

Cas no 2229125-73-7 (3-4-(2-methylpropyl)phenoxyazetidine)

2229125-73-7 structure

商品名:3-4-(2-methylpropyl)phenoxyazetidine

3-4-(2-methylpropyl)phenoxyazetidine 化学的及び物理的性質

名前と識別子

-

- 3-4-(2-methylpropyl)phenoxyazetidine

- 3-[4-(2-methylpropyl)phenoxy]azetidine

- EN300-1773118

- 2229125-73-7

-

- インチ: 1S/C13H19NO/c1-10(2)7-11-3-5-12(6-4-11)15-13-8-14-9-13/h3-6,10,13-14H,7-9H2,1-2H3

- InChIKey: GLLYDDUSSXOKML-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(=CC=1)CC(C)C)C1CNC1

計算された属性

- せいみつぶんしりょう: 205.146664230g/mol

- どういたいしつりょう: 205.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-4-(2-methylpropyl)phenoxyazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1773118-5.0g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 5g |

$2981.0 | 2023-05-23 | ||

| Enamine | EN300-1773118-0.5g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 0.5g |

$987.0 | 2023-09-20 | ||

| Enamine | EN300-1773118-10.0g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 10g |

$4421.0 | 2023-05-23 | ||

| Enamine | EN300-1773118-5g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 5g |

$2981.0 | 2023-09-20 | ||

| Enamine | EN300-1773118-2.5g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 2.5g |

$2014.0 | 2023-09-20 | ||

| Enamine | EN300-1773118-0.1g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 0.1g |

$904.0 | 2023-09-20 | ||

| Enamine | EN300-1773118-10g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 10g |

$4421.0 | 2023-09-20 | ||

| Enamine | EN300-1773118-0.25g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 0.25g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1773118-0.05g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 0.05g |

$864.0 | 2023-09-20 | ||

| Enamine | EN300-1773118-1.0g |

3-[4-(2-methylpropyl)phenoxy]azetidine |

2229125-73-7 | 1g |

$1029.0 | 2023-05-23 |

3-4-(2-methylpropyl)phenoxyazetidine 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

3. Water

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

2229125-73-7 (3-4-(2-methylpropyl)phenoxyazetidine) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量